molecular formula C20H29ClN2O6 B1521680 Boc-N-Me-Lys(2-Cl-Z)-OH CAS No. 151012-17-8

Boc-N-Me-Lys(2-Cl-Z)-OH

Cat. No.: B1521680
CAS No.: 151012-17-8
M. Wt: 428.9 g/mol
InChI Key: YAHFXKKTXOVPLR-INIZCTEOSA-N
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Description

Boc-N-Me-Lys(2-Cl-Z)-OH is a synthetic derivative of the amino acid lysine. It is commonly used in proteomics research and peptide synthesis due to its unique protective groups that prevent unwanted reactions during peptide chain assembly. The compound has the molecular formula C20H29ClN2O6 and a molecular weight of 428.92 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-N-Me-Lys(2-Cl-Z)-OH typically involves the protection of the lysine amino group with a tert-butyloxycarbonyl (Boc) group and the epsilon amino group with a 2-chlorobenzyl-oxycarbonyl group. The process generally includes the following steps:

    Protection of the alpha amino group: The alpha amino group of lysine is protected using tert-butyloxycarbonyl chloride in the presence of a base such as triethylamine.

    Methylation of the alpha carbon: The alpha carbon is methylated using a methylating agent like methyl iodide.

    Protection of the epsilon amino group: The epsilon amino group is protected using 2-chlorobenzyl-oxycarbonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Boc-N-Me-Lys(2-Cl-Z)-OH undergoes various chemical reactions, including:

    Deprotection reactions: Removal of the Boc and 2-chlorobenzyl-oxycarbonyl protective groups using acidic or basic conditions.

    Substitution reactions: The compound can undergo nucleophilic substitution reactions at the 2-chlorobenzyl group.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid is commonly used for Boc group removal, while hydrogenation or catalytic transfer hydrogenation is used for 2-chlorobenzyl-oxycarbonyl group removal.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the 2-chlorobenzyl group.

Major Products Formed

Scientific Research Applications

Boc-N-Me-Lys(2-Cl-Z)-OH is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of Boc-N-Me-Lys(2-Cl-Z)-OH primarily involves its role as a protective group in peptide synthesis. The Boc and 2-chlorobenzyl-oxycarbonyl groups prevent unwanted side reactions during peptide chain assembly. The compound does not have a specific molecular target or pathway but rather serves as a tool to facilitate the synthesis of complex peptides and proteins.

Comparison with Similar Compounds

Similar Compounds

    Boc-L-lysine: Similar to Boc-N-Me-Lys(2-Cl-Z)-OH but lacks the methyl and 2-chlorobenzyl groups.

    Fmoc-L-lysine: Uses a fluorenylmethyloxycarbonyl (Fmoc) group for protection instead of Boc.

    Cbz-L-lysine: Uses a benzyloxycarbonyl (Cbz) group for protection instead of Boc and 2-chlorobenzyl.

Uniqueness

This compound is unique due to its dual protective groups, which provide selective protection for both the alpha and epsilon amino groups. This allows for greater control and flexibility in peptide synthesis compared to other similar compounds .

Properties

IUPAC Name

(2S)-6-[(2-chlorophenyl)methoxycarbonylamino]-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29ClN2O6/c1-20(2,3)29-19(27)23(4)16(17(24)25)11-7-8-12-22-18(26)28-13-14-9-5-6-10-15(14)21/h5-6,9-10,16H,7-8,11-13H2,1-4H3,(H,22,26)(H,24,25)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHFXKKTXOVPLR-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CCCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H](CCCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29ClN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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